N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide is a versatile material used in scientific research. It’s a derivative of para-Fluorophenylpiperazine (pFPP, 4-FPP, 4-Fluorophenylpiperazine), which is a piperazine derivative with mildly psychedelic and euphoriant effects .
Synthesis Analysis
1-(4-Fluorophenyl)piperazine, a major metabolite of Niaparazine, a sedative, hypnotic drug, has been used in the synthesis of N,N-disubstituted piperazine . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) is C10H14ClFN2, with an average mass of 216.683 Da and a monoisotopic mass of 216.082947 Da .Physical and Chemical Properties Analysis
1-(4-Fluorophenyl)piperazine is a solid with a boiling point of 118-123 °C/0.1 mmHg (lit.) and a melting point of 30-33 °C (lit.) .Scientific Research Applications
Antiviral and Antimicrobial Activities : New derivatives of piperazine, including those related to N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide, have been synthesized and evaluated for their antiviral and antimicrobial activities. Some compounds showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities against various pathogens (Reddy et al., 2013).
Metal Complex Formation : Studies on bidentate O,S-donor ligands, such as derivatives of piperazine, have led to the formation of nickel(II) and copper(II) complexes. These complexes have potential applications in various fields, including catalysis and material science (Mandal, 2018).
Synthesis of Flunarizine : Flunarizine, a drug used to treat migraines and other conditions, is synthesized through processes involving compounds related to this compound. This highlights its role in pharmaceutical synthesis (Shakhmaev et al., 2016).
HIV-1 Attachment Inhibition : Certain derivatives of piperazine, including those structurally similar to this compound, have been characterized as inhibitors of HIV-1 attachment. They interfere with the interaction of viral gp120 with the host cell receptor CD4 (Wang et al., 2009).
Antibacterial Activities : Novel N-aryl piperazine derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial activities against various bacterial species, showing significant antimicrobial potential (Babu et al., 2015).
Synthesis and Evaluation of Heterocyclic Compounds : Piperazine-based heterocyclic compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential in the development of new antimicrobial agents (Ozdemir et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKXZYTWHMGZAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.